3,4-dimethyl-N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide
Description
The compound 3,4-dimethyl-N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide is a structurally complex molecule featuring a benzamide core linked to a thiazol ring, which is further connected to a 2-methyl-3-oxo-3,4-dihydrobenzo[b][1,4]oxazine moiety. Key structural attributes include:
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-11-4-5-15(8-12(11)2)20(26)24-21-23-17(10-28-21)14-6-7-18-16(9-14)22-19(25)13(3)27-18/h4-10,13H,1-3H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHZVTRLZVRSHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4-dimethyl-N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide represents a novel class of synthetic compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzamide core substituted with a thiazole and a benzo[b][1,4]oxazine moiety, which are critical for its biological activity.
Research indicates that this compound may exert its biological effects primarily through the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered transcriptional activity that may suppress tumor growth.
Cytotoxicity and Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values observed in these assays:
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting broad-spectrum anticancer potential.
Impact on Cell Cycle and Apoptosis
The compound was also assessed for its effects on the cell cycle and apoptosis. In particular, it was found to induce G1 phase arrest in SW620 cells, leading to increased apoptosis rates comparable to known HDAC inhibitors such as SAHA (Suberoylanilide Hydroxamic Acid). The apoptosis mechanism appears to involve activation of caspases and upregulation of pro-apoptotic proteins.
Case Studies
In a notable case study involving animal models, administration of the compound led to significant tumor regression in xenograft models derived from human colon cancer cells. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapy agents when used in combination therapy.
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related molecules, focusing on core scaffolds , substituents , synthetic routes , and biological activities .
Structural Analogues and Core Modifications
Key Observations :
- Substituting the benzooxazine core with benzo[b][1,4]thiazine (as in G10) replaces oxygen with sulfur, enhancing metabolic stability and altering electronic properties critical for STING activation .
- Substituent Effects :
- The 3,4-dimethylbenzamide group in the target compound likely increases lipophilicity compared to the hydroxypropenamide group in HDAC inhibitors (), which may improve oral bioavailability but reduce water solubility .
- Halogenated substituents (e.g., chloro/fluoro in G10) enhance binding affinity to hydrophobic pockets in STING proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
